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Compound of Interest

Compound Name: 3,5-Dibromophenylacetic acid

Cat. No.: B031679 Get Quote

An In-depth Technical Guide to 3,5-
Dibromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 3,5-Dibromophenylacetic acid (CAS No: 188347-49-1). Due to the limited

availability of experimental data in publicly accessible literature, this document combines

reported information for structurally related compounds with predicted data to offer a thorough

profile. All predicted values are clearly indicated.

Compound Identification and Structure
3,5-Dibromophenylacetic acid is a halogenated aromatic carboxylic acid. The presence of

two bromine atoms on the phenyl ring significantly influences its physicochemical properties

and reactivity.
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Identifier Value

IUPAC Name 2-(3,5-dibromophenyl)acetic acid

CAS Number 188347-49-1[1]

Molecular Formula C₈H₆Br₂O₂[1]

Molecular Weight 293.94 g/mol [2]

Canonical SMILES C1=C(C=C(C=C1Br)CC(=O)O)Br

InChI
InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-

7(10)4-6/h1-2,4H,3H2,(H,11,12)[1]

Appearance White to yellow solid[1]

Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of 3,5-
Dibromophenylacetic acid. Where experimental data is not available, predicted values from

computational models are provided.

Table 1: Physical Properties
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Property Value Notes

Melting Point 135-139 °C

Predicted. For comparison, the

melting point of the related 3-

bromophenylacetic acid is 99-

102 °C.

Boiling Point 375.8 ± 37.0 °C at 760 mmHg Predicted

pKa 3.90 ± 0.10

Predicted. This is based on the

predicted pKa of the

structurally similar 3,5-

difluorophenylacetic acid. The

electron-withdrawing nature of

the bromine atoms is expected

to make the carboxylic acid

more acidic than unsubstituted

phenylacetic acid (pKa ≈ 4.3).

Solubility Insoluble in water

Predicted. Expected to be

soluble in organic solvents like

methanol, ethanol, and

acetone.

Table 2: Computed Properties
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Property Value

XLogP3 3.2

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 2

Exact Mass 291.8785

Monoisotopic Mass 291.8785

Topological Polar Surface Area 37.3 Å²

Heavy Atom Count 12

Spectral Data (Predicted)
No experimental spectra for 3,5-Dibromophenylacetic acid are readily available. The

following are predicted spectral characteristics based on its structure and comparison with

related compounds.

¹H NMR Spectrum (Predicted)

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A singlet

for the proton at the C2 position and a doublet or triplet for the proton at the C4 position, with

coupling constants typical for meta-substituted benzene rings.

Methylene Protons: A singlet for the two protons of the methylene group (-CH₂-) is expected,

likely in the range of δ 3.5-4.0 ppm.

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group (-

COOH) is expected at δ 10.0-13.0 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectrum (Predicted)

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around δ 170-

180 ppm.
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Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm). The

carbons attached to bromine will be downfield.

Methylene Carbon: A signal for the methylene carbon is expected around δ 40-50 ppm.

Infrared (IR) Spectrum (Predicted)

O-H Stretch: A broad absorption band from approximately 2500 to 3300 cm⁻¹ is

characteristic of the O-H stretching of a carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the

C=O stretching of the carbonyl group.

C-Br Stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹, can

be attributed to C-Br stretching.

Aromatic C-H and C=C Stretches: Bands for aromatic C-H stretching will appear above 3000

cm⁻¹, and C=C stretching bands will be in the 1450-1600 cm⁻¹ region.

Mass Spectrum (Predicted)

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z

corresponding to the molecular weight (293.94). Due to the presence of two bromine atoms,

a characteristic isotopic pattern will be observed with peaks at M, M+2, and M+4 in an

approximate 1:2:1 ratio.

Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of

the carboxyl group (-COOH) and cleavage of the C-C bond between the phenyl ring and the

acetic acid moiety.

Experimental Protocols
Detailed methodologies for the determination of key physical properties are provided below.

Synthesis of 3,5-Dibromophenylacetic Acid
A plausible synthetic route for 3,5-Dibromophenylacetic acid involves the homologation of

3,5-dibromobenzoic acid via the Arndt-Eistert reaction. This multi-step process first converts the
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carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone.

Subsequent Wolff rearrangement in the presence of a nucleophile (water) yields the desired

homologous carboxylic acid.

Step 1: Acid Chloride Formation

Step 2: Diazoketone Formation

Step 3: Wolff Rearrangement and Hydrolysis

3,5-Dibromobenzoic Acid

3,5-Dibromobenzoyl Chloride

Reflux

Thionyl Chloride (SOCl₂)

1-Diazo-2-(3,5-dibromophenyl)ethan-2-one

Diazomethane (CH₂N₂)

3,5-Dibromophenylacetic Acid

Heat

Silver(I) oxide (Ag₂O), H₂O

Click to download full resolution via product page

Synthetic pathway for 3,5-Dibromophenylacetic acid.

Protocol: Arndt-Eistert Homologation of 3,5-Dibromobenzoic Acid[2][3][4][5]

Acid Chloride Formation: 3,5-Dibromobenzoic acid is refluxed with an excess of thionyl

chloride (SOCl₂) until the evolution of HCl gas ceases. The excess thionyl chloride is then

removed by distillation under reduced pressure to yield crude 3,5-dibromobenzoyl chloride.
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Diazoketone Synthesis: The crude 3,5-dibromobenzoyl chloride is dissolved in a dry, inert

solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of diazomethane in diethyl

ether is added portion-wise with stirring until the yellow color of diazomethane persists. The

reaction mixture is stirred at 0°C for a few hours. Excess diazomethane is carefully

quenched by the dropwise addition of acetic acid.

Wolff Rearrangement: To the solution of the diazoketone, a catalytic amount of silver(I) oxide

(Ag₂O) is added, followed by the addition of water. The mixture is then heated, typically to

reflux, to induce the Wolff rearrangement. The progress of the reaction can be monitored by

TLC.

Workup and Purification: After the reaction is complete, the silver catalyst is removed by

filtration. The filtrate is acidified with a dilute mineral acid (e.g., HCl) and extracted with an

organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over

anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude

3,5-Dibromophenylacetic acid can be purified by recrystallization from a suitable solvent

system.

Determination of Melting Point
The melting point of a solid organic compound is a key physical property for identification and

purity assessment.

Sample Preparation
(finely powder and pack in capillary tube)

Apparatus Setup
(place in melting point apparatus)

Heating
(slow, controlled rate)

Observation
(note start and end of melting)

Record Range
(T_start - T_end)

Click to download full resolution via product page

Workflow for melting point determination.

Protocol: Capillary Melting Point Determination

A small amount of the dry, crystalline 3,5-Dibromophenylacetic acid is finely powdered.

A capillary tube is sealed at one end and the open end is pressed into the powdered sample

to pack a small amount (2-3 mm in height) of the compound into the sealed end.
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The capillary tube is attached to a thermometer or placed in a calibrated melting point

apparatus.

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the

expected melting point.

The temperature at which the first drop of liquid appears (T₁) and the temperature at which

the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as

the range T₁ - T₂.

Determination of Solubility
The solubility of a compound in various solvents is a fundamental chemical property.

Add a small, known amount of solute to a known volume of solvent

Agitate the mixture at a constant temperature

Observe for complete dissolution

If dissolved, add more solute

Yes

If not dissolved, the solution is saturated

No

Determine the concentration of the saturated solution

Click to download full resolution via product page

Workflow for solubility determination.
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Protocol: Isothermal Solubility Measurement

A known volume of the desired solvent (e.g., water, ethanol, acetone) is placed in a

thermostated vessel at a specific temperature.

Small, accurately weighed portions of 3,5-Dibromophenylacetic acid are added to the

solvent with continuous stirring.

After each addition, the mixture is allowed to equilibrate. The point at which no more solid

dissolves, and a saturated solution is formed, is noted.

The concentration of the saturated solution can be determined by various analytical

techniques, such as UV-Vis spectroscopy or HPLC, after filtering off the excess solid. This

provides the quantitative solubility at that temperature.

Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
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Prepare a solution of the acid of known concentration

Titrate with a standard solution of a strong base (e.g., NaOH)

Monitor the pH of the solution continuously

Plot pH versus the volume of base added

Determine the equivalence point

The pH at half the equivalence point volume is the pKa

Click to download full resolution via product page

Workflow for pKa determination by titration.

Protocol: Potentiometric Titration

A solution of 3,5-Dibromophenylacetic acid of known concentration is prepared in a

suitable solvent (typically a mixture of water and an organic co-solvent like methanol or

ethanol to ensure solubility).

A calibrated pH electrode is immersed in the solution.

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH),

added in small, known increments.
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After each addition of the base, the solution is stirred to ensure homogeneity, and the pH is

recorded once the reading stabilizes.

A titration curve is generated by plotting the pH of the solution against the volume of the

titrant added.

The equivalence point of the titration is determined from the inflection point of the curve. The

pKa is the pH of the solution at the half-equivalence point.

Conclusion
3,5-Dibromophenylacetic acid is a valuable building block in organic synthesis, particularly

for the preparation of more complex molecules in the fields of medicinal chemistry and

materials science. While comprehensive experimental data on its physical and chemical

properties are not widely published, this guide provides a detailed overview based on available

information and reliable predictions. The provided experimental protocols offer a foundation for

researchers to characterize this compound further in their own laboratories. As with any

chemical, appropriate safety precautions should be taken when handling 3,5-
Dibromophenylacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b031679#physical-and-chemical-properties-of-3-5-
dibromophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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